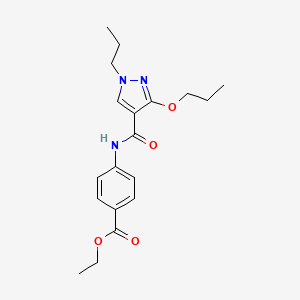
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a synthetic organic compound that features a furan ring, a thiazole ring, and a phenoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxymethyl group: This step involves the reaction of the furan derivative with a phenoxymethyl halide in the presence of a base such as potassium carbonate.
Formation of the thiazole ring: This can be accomplished by reacting the intermediate with a thioamide or a thioester under suitable conditions.
Coupling of the thiazole and furan rings: This step involves the formation of the carboxamide linkage, typically through the reaction of the thiazole derivative with a furan carboxylic acid or its derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield a variety of substituted derivatives.
科学的研究の応用
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with biological targets.
Materials Science: The compound’s structural features may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide can be compared with other compounds that feature similar structural motifs, such as:
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide: This compound differs in the position of the carboxamide group, which may affect its reactivity and biological activity.
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide: This compound features a thiophene ring instead of a furan ring, which may influence its electronic properties and interactions with biological targets.
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)pyrrole-3-carboxamide: This compound features a pyrrole ring, which may confer different chemical and biological properties compared to the furan analogue.
The uniqueness of this compound lies in its specific combination of structural features, which may result in distinct reactivity and biological activity profiles compared to similar compounds.
特性
IUPAC Name |
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14(17-15-16-7-9-21-15)12-6-8-19-13(12)10-20-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCVHFZBWQCTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(3-chloro-2-methylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2786817.png)
![N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2786820.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)acetamide](/img/structure/B2786823.png)
![[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2786825.png)
![ethyl 2-(4-isopropoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2786826.png)
![4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2786827.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline](/img/structure/B2786829.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2786832.png)
![N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2786833.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2786834.png)


